VX-702 vs. VX-745: Superior Clinical Safety Profile with Lower Neurotoxicity Risk
In contrast to its predecessor VX-745 (Neflamapimod), which was discontinued from development due to adverse neurological effects observed in animal studies [1], VX-702 demonstrated a favorable clinical safety profile. In a 12-week Phase II study in rheumatoid arthritis (the VeRA study), VX-702 (5 mg and 10 mg once daily) was well-tolerated, with an overall frequency of adverse events similar between VX-702 and placebo groups [2]. No dose-limiting neurotoxicity was reported, enabling advancement to Phase II development, whereas VX-745's clinical progression was halted preclinically.
| Evidence Dimension | Adverse Event Profile / CNS Safety |
|---|---|
| Target Compound Data | VX-702: Well-tolerated in 12-week Phase II RA study; overall adverse event frequency similar to placebo [2]. |
| Comparator Or Baseline | VX-745 (Neflamapimod): Development discontinued due to adverse neurological effects in animal models [1]. |
| Quantified Difference | Qualitative difference: VX-745 showed unacceptable CNS toxicity, whereas VX-702 did not. |
| Conditions | VX-702: Phase II clinical trial in 315 RA patients. VX-745: Preclinical animal toxicology studies. |
Why This Matters
This differentiates VX-702 as the clinically safer option within the Vertex p38 inhibitor series, critical for any research program considering translational relevance or safety pharmacology.
- [1] PMC. (2014). Figure 4: Summary of p38 MAPK Inhibitors. In: Article PMC3894752. Note: Indicates VX-745 discontinued due to adverse neurological effects. View Source
- [2] Damjanov, N., Kauffman, R. S., & Spencer-Green, G. T. (2009). Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: Results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis & Rheumatism, 60(5), 1232-1241. doi: 10.1002/art.24485. View Source
